molecular formula C15H23N3O3 B2981892 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 952936-85-5

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2981892
CAS RN: 952936-85-5
M. Wt: 293.367
InChI Key: BBJVXAXXVXFCDH-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide, or 2-A-DPA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of piperidine, a cyclic organic compound that is widely used in drug synthesis and organic chemistry. 2-A-DPA has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

Research indicates that certain acetamide derivatives exhibit promising corrosion prevention efficiencies. For example, a study focused on the synthesis and evaluation of new long alkyl side chain acetamide derivatives, showcasing their effectiveness as corrosion inhibitors in both acidic and oil medium environments. These findings suggest that similar compounds, including those with the aminopiperidin-yl and dimethoxyphenyl groups, could have potential applications in protecting metals against corrosion, particularly in challenging industrial conditions (Yıldırım & Cetin, 2008).

Anticancer Activity

Another significant area of application is in the development of anticancer agents. For instance, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and showed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These enzymes are relevant in cancer research, suggesting that similar compounds might be useful in designing new anticancer drugs or as tools in cancer biology research (Khalid et al., 2014).

Pharmaceutical Development

Compounds with acetamide moieties often exhibit a wide range of biological activities, including potential therapeutic effects. For instance, derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, a structurally related compound, have been characterized as potential pesticides. This suggests that the study and development of acetamide derivatives, including "2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide," could extend to pharmaceutical applications, particularly in the development of new drugs with specific biological targets (Olszewska, Tarasiuk, & Pikus, 2009).

Antioxidant and Anti-inflammatory Activities

The synthesis and biological evaluation of derivatives highlight their potential as DPPH scavenging, analgesic, and anti-inflammatory agents. This indicates that structurally similar compounds could be explored for their bioactivity, potentially leading to new treatments for inflammation and pain management (Nayak et al., 2014).

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-20-12-3-4-13(14(9-12)21-2)17-15(19)10-18-7-5-11(16)6-8-18/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJVXAXXVXFCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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